3-(Bromomethyl)-4-ethylhexane
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Overview
Description
3-(Bromomethyl)-4-ethylhexane is an organic compound characterized by a bromomethyl group attached to the third carbon of a 4-ethylhexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-ethylhexane typically involves the bromination of 4-ethylhexane. This can be achieved through the reaction of 4-ethylhexane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 4-ethylhexane, forming a carbon radical that subsequently reacts with another bromine molecule to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of bromine and radical initiators in a controlled environment ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-ethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-4-ethylhexane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-ethylhexane in chemical reactions involves the formation of a carbon-bromine bond, which can be readily broken to form a carbon-centered radical or carbocation. These reactive intermediates can then participate in various chemical transformations, such as nucleophilic substitution or elimination reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)hexane: Similar structure but lacks the ethyl group on the fourth carbon.
4-(Bromomethyl)heptane: Similar structure but has an additional carbon in the chain.
3-(Chloromethyl)-4-ethylhexane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-4-ethylhexane is unique due to the presence of both a bromomethyl group and an ethyl group on the hexane chain, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the bromine atom makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H19Br |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-4-ethylhexane |
InChI |
InChI=1S/C9H19Br/c1-4-8(5-2)9(6-3)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
VOENOJUVTJFOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)CBr |
Origin of Product |
United States |
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